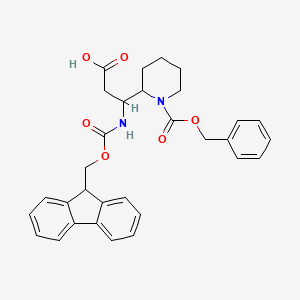

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Description

Conformational Analysis and Molecular Dynamics

The molecular conformation of n-9-fluorenylmethyloxycarbonyl-3-(1-benzyloxycarbonyl-piperidin-2-yl)-DL-beta-alanine demonstrates significant conformational flexibility, particularly around the beta-alanine linker region. The presence of the piperidine substituent at the C-3 position introduces additional rotational degrees of freedom that influence the overall molecular shape. Computational analysis reveals that the preferred conformations minimize steric interactions between the bulky protecting groups while maintaining optimal hydrogen bonding patterns.

The 9-fluorenylmethyloxycarbonyl group exhibits restricted rotation around the carbamate linkage due to partial double bond character, resulting in a planar arrangement of the carbonyl and adjacent nitrogen atom. This planarity contributes to the stability of the protecting group and influences its removal kinetics during deprotection procedures. The benzyloxycarbonyl group on the piperidine nitrogen shows greater conformational freedom, allowing for optimization of crystal packing interactions in the solid state.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKHTBWOPFULRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661350 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-31-8 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine typically involves:

- Protection of amino groups using Fmoc chloride to afford the N-Fmoc derivative.

- Introduction of the piperidin-2-yl substituent protected by the Cbz group on the nitrogen.

- Coupling of the beta-alanine backbone with the protected piperidine moiety.

- Purification through chromatographic techniques.

This approach ensures orthogonal protection compatible with peptide synthesis and further modifications.

Protection of Amino Acid and Piperidine Moieties

2.1 Fmoc Protection of Beta-Alanine

The amino group of beta-alanine is protected with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium carbonate or potassium carbonate in aqueous/organic biphasic systems). This step is crucial to prevent undesired side reactions during subsequent coupling steps.

- Reaction conditions: Beta-alanine dissolved in water/organic solvent, cooled to 0°C, Fmoc-Cl added dropwise.

- Workup: Extraction with ethyl acetate, drying over MgSO4, solvent removal.

- Purification: Flash chromatography using ethyl acetate/hexane gradients.

This method yields N-Fmoc-beta-alanine in moderate to good yields (~50-70%) as reported in related amino acid protection protocols.

2.2 Cbz Protection of Piperidin-2-yl Amine

The piperidine nitrogen is protected with the carbobenzyloxy (Cbz) group, typically via reaction with benzyl chloroformate under basic conditions:

- Piperidin-2-yl amine is reacted with benzyl chloroformate in aqueous or organic solvents.

- The reaction is controlled to avoid over-alkylation.

- The Cbz group is stable under Fmoc deprotection conditions, allowing orthogonal protection.

Coupling Procedures to Form the Target Compound

3.1 Coupling of N-Fmoc-beta-alanine with Cbz-Piperidin-2-yl

The coupling is generally performed using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (diisopropylcarbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and suppress racemization.

- The carboxyl group of N-Fmoc-beta-alanine is activated by EDCI/DIC.

- The Cbz-protected piperidin-2-yl amine is added to the activated ester intermediate.

- Reaction is typically carried out in solvents such as dichloromethane or acetonitrile at 0°C to room temperature.

- Reaction time varies from 2 to 24 hours depending on conditions.

The crude product is purified by flash chromatography using solvent systems such as ethyl acetate/hexane or dichloromethane/methanol gradients to isolate pure this compound.

Alternative Synthetic Routes and Solid-Phase Peptide Synthesis (SPPS)

Recent literature suggests that solid-phase peptide synthesis protocols can be adapted for the preparation of such protected beta-amino acid derivatives:

- Anchoring the first amino acid (e.g., Fmoc-beta-alanine) onto a resin such as Wang or ortho-chlorotrityl chloride resin.

- Sequential coupling of Cbz-protected piperidin-2-yl derivatives using standard SPPS coupling reagents (PyBOP, HBTU) and bases (DIEA).

- Cleavage from resin under acidic conditions (TFA with scavengers like TIPS).

- This method allows for efficient synthesis and easy purification of peptide-like compounds containing beta-amino acid units.

Data Summary Table of Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fmoc protection of beta-alanine | Fmoc-Cl, K2CO3, 0°C, ethyl acetate extraction | 50-70 | Orthogonal protection of amino group |

| 2 | Cbz protection of piperidin-2-yl amine | Benzyl chloroformate, base, organic solvent | 60-80 | Stable under Fmoc deprotection |

| 3 | Coupling of N-Fmoc-beta-alanine with Cbz-piperidine | EDCI/HOBt or DIC/DMAP, DCM or MeCN, 0°C to RT | 55-75 | Carbodiimide-mediated amide bond formation |

| 4 | Purification | Flash chromatography (ethyl acetate/hexane) | — | Essential for isolating pure product |

| 5 | Optional solid-phase synthesis | Wang resin, PyBOP/HBTU, DIEA, TFA cleavage | — | Facilitates scale-up and automation |

Research Findings and Considerations

- The use of Fmoc and Cbz protecting groups provides orthogonality, allowing selective deprotection and further functionalization.

- Carbodiimide coupling agents with additives like HOBt minimize racemization, crucial for maintaining stereochemical integrity.

- Temperature control during coupling reactions improves yield and reduces side products.

- Solid-phase synthesis offers advantages in automation and purification but requires resin compatibility with beta-amino acids.

- Purification by flash chromatography is critical due to the similarity of starting materials and product polarity.

Scientific Research Applications

Applications in Peptide Synthesis

-

Solid-Phase Peptide Synthesis (SPPS):

n-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is utilized as a building block in SPPS. The Fmoc protection allows for easy deprotection using piperidine, enabling the sequential addition of amino acids to form desired peptides. This method is widely used due to its efficiency and ability to produce high-purity peptides . -

Diverse Peptide Libraries:

The compound can be incorporated into various peptide sequences, facilitating the creation of libraries for screening potential therapeutic agents. For instance, it has been used in synthesizing oligopeptides with specific biological activities, including antimicrobial properties .

Antimicrobial Research

Recent studies have shown that derivatives of beta-alanine can serve as selective inhibitors against certain bacterial enzymes, making them valuable in antimicrobial research. For example:

- Inhibition of Bacterial Enzymes:

Research indicates that compounds similar to this compound can inhibit beta-alanyl aminopeptidase, an enzyme found in pathogenic bacteria like Pseudomonas aeruginosa. This inhibition is crucial for developing targeted antibiotics that minimize resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine exerts its effects involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. Once the Fmoc group is removed, the amino group is free to react with other amino acids or reagents, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Differences

Commercial and Practical Considerations

- Price : The target compound’s price is unavailable, but analogs with biphenylyl or naphthyl groups range from ~$71 to $319 per gram, suggesting a premium for complex substituents .

- Storage : Most analogs require refrigeration (2–8°C), though biphenylyl derivatives can be stored at room temperature, highlighting stability variations .

- Purity : High purity (>97% HLC) is standard for research-grade compounds, but data gaps for the target compound necessitate empirical validation .

Biological Activity

n-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article will explore its biological activity, focusing on antimicrobial properties, enzyme interactions, and structural implications based on recent research findings.

Chemical Structure and Properties

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the piperidine ring and the beta-alanine backbone suggests potential for interaction with various biological targets, particularly in the context of antimicrobial activity and enzyme inhibition.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of amino acid derivatives, including those similar to this compound. These compounds often function as inhibitors of bacterial enzymes critical for cell wall synthesis, such as alanine racemase (Alr) and d-Ala:d-Ala ligase.

Table 1: Antimicrobial Activity of Related Compounds

The potential activity of this compound against Alr has not been explicitly detailed in available literature; however, its structural similarity to known inhibitors suggests it could exhibit comparable efficacy.

Enzyme Interactions

Alanine Racemase (Alr) : This enzyme plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, a precursor for peptidoglycan. Inhibitors of Alr are being explored as potential antibacterial agents due to the absence of this enzyme in eukaryotes, making it an attractive target for drug design .

D-Ala:D-Ala Ligase : Similar to Alr, this enzyme catalyzes the formation of D-Ala:D-Ala dipeptides necessary for peptidoglycan biosynthesis. Compounds that mimic D-alanine are being investigated for their ability to inhibit this enzyme, thus providing a pathway for developing novel antibiotics .

Case Studies and Research Findings

Recent studies have investigated various amino acid-based compounds for their biological activities:

- Study on Alanine Racemase Inhibitors : A series of β-haloalanine derivatives were synthesized and tested against different strains of bacteria. The study found that these compounds effectively inhibited Alr, suggesting that modifications similar to those in this compound could enhance activity .

- Peptide Transport Mechanisms : Research into amino acid conjugates has shown that certain structures can improve cellular uptake through peptide transporters like hPepT1. This raises the possibility that this compound could also benefit from enhanced absorption characteristics when formulated appropriately .

Q & A

Basic Question

- Short-term : Store at 2–8°C in anhydrous DMF or DCM (degradation <5% over 30 days) .

- Long-term : Lyophilize and store under argon at -20°C (stable >12 months) .

Avoid prolonged exposure to light (Fmoc photolysis) or humidity (hydrolysis of Cbz group) .

How can researchers troubleshoot low coupling efficiencies in automated peptide synthesizers?

Advanced Question

Low efficiency (<80%) may stem from steric hindrance. Solutions:

- Double coupling : Repeat with fresh activation reagents (HOBt/DIC).

- Pseudoproline dipeptides : Incorporate to reduce aggregation .

- Ultrasound agitation (40 kHz, 15 min) improves resin swelling and reagent diffusion .

What analytical techniques differentiate between residual solvents and byproducts in the final product?

Basic Question

- GC-MS : Detect volatile residuals (e.g., THF, DCM) using a DB-5 column (30 m × 0.25 mm) with He carrier gas .

- ¹H NMR (DMSO-d₆): Identify nonvolatile byproducts (e.g., FMOC-hydantoins at δ 4.5–5.0 ppm) .

How does the Cbz group influence the compound’s reactivity in orthogonal protection strategies?

Advanced Question

The Cbz group (base-labile) allows orthogonal deprotection with H₂/Pd-C (5 bar, 25°C) without cleaving Fmoc. Compare with Alloc (Pd⁰-sensitive) or Boc (TFA-labile) for multi-step syntheses . Monitor deprotection via TLC (Rf shift from 0.6→0.2 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.